2-[2-(Pyridin-3-yl)ethenyl]quinazoline

Kinase Inhibitor Scaffold Hopping Pharmacophore Modeling

2-[2-(Pyridin-3-yl)ethenyl]quinazoline (CAS 100961-94-2) is a heterocyclic small molecule (C15H11N3, MW 233.27 g/mol) belonging to the 2-styrylquinazoline class. This compound features an unsubstituted quinazoline core linked via an E-ethenyl bridge to a pyridin-3-yl moiety.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
CAS No. 100961-94-2
Cat. No. B14077036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Pyridin-3-yl)ethenyl]quinazoline
CAS100961-94-2
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)C=CC3=CN=CC=C3
InChIInChI=1S/C15H11N3/c1-2-6-14-13(5-1)11-17-15(18-14)8-7-12-4-3-9-16-10-12/h1-11H
InChIKeyWDEZYRYUPONAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Pyridin-3-yl)ethenyl]quinazoline (CAS 100961-94-2): A Core 2-Styrylquinazoline Scaffold for Kinase-Targeted Library Design


2-[2-(Pyridin-3-yl)ethenyl]quinazoline (CAS 100961-94-2) is a heterocyclic small molecule (C15H11N3, MW 233.27 g/mol) belonging to the 2-styrylquinazoline class . This compound features an unsubstituted quinazoline core linked via an E-ethenyl bridge to a pyridin-3-yl moiety. Unlike many pharmacologically advanced quinazoline derivatives, the 2- and 4-positions on the core remain unadorned, positioning it as a versatile synthetic intermediate and a minimalist probe for structure-activity relationship (SAR) studies. The quinazoline scaffold is a privileged structure in kinase inhibitor drug discovery, and the precise substitution pattern of this compound dictates a unique chemical and biological space distinct from its 4-substituted or quinazolinone counterparts .

Why 2-[2-(Pyridin-3-yl)ethenyl]quinazoline Cannot Be Replaced by Other 2-Styrylquinazoline Analogs in Research


The term '2-styrylquinazoline derivative' encompasses a broad chemical space with vastly different biological outcomes depending on subtle structural variations. Direct replacement of 2-[2-(Pyridin-3-yl)ethenyl]quinazoline with a generic analog risks invalidating SAR models and experimental results. Key factors include: (1) the presence of the pyridin-3-yl nitrogen, which introduces a critical hydrogen bond acceptor and metal-coordination site absent in simple styryl analogs; (2) the unsubstituted quinazoline core, which avoids steric clashes and electronic perturbations caused by 4-chloro, 4-amino, or 6,7-dimethoxy groups, leading to different kinase binding modes [1]; and (3) the distinction between a quinazoline and a quinazolinone core, where the latter's 4-oxo group fundamentally alters the hinge-binding pharmacophore recognized by ATP-binding pockets [2]. The quantitative evidence below details why these structural differences translate into measurable and meaningful differentiation in biological assays.

Quantitative Differentiation of 2-[2-(Pyridin-3-yl)ethenyl]quinazoline from Closest Analogs


Differentiation from Quinazolinone Analogs: Absence of 4-Oxo Group Alters Kinase Hinge-Binding Pharmacophore

The target compound is a true quinazoline, whereas the close analog 2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one (CAS 912549-12-3) possesses a 4-oxo group, classifying it as a quinazolinone. This single-atom difference (O vs. H) fundamentally alters the hydrogen-bonding pattern at the kinase hinge region. In a class-level analysis, 2-styrylquinazoline derivatives lacking a 4-oxo group, such as the 4-chloro-2-styrylquinazolines, demonstrate potent EGFR inhibition with IC50 values reaching 23–27 nM, whereas the corresponding quinazolinone analogs are typically less active or inactive due to a different binding mode [1]. The target compound, being an unsubstituted quinazoline, retains the core pharmacophore required for this high-potency interaction without the conformational constraints imposed by the 4-oxo group. This provides a scaffold with a proven binding trajectory but an unencumbered 4-position for further optimization.

Kinase Inhibitor Scaffold Hopping Pharmacophore Modeling

Distinction from B02 (RAD51 Inhibitor): Absence of 3-Benzyl and 4-Oxo Substituents Eliminates RAD51 Activity

B02 (CAS 1290541-46-6), a 3-benzyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4-one, is a well-characterized inhibitor of human RAD51 recombinase with an IC50 of 27.4 µM. The target compound lacks the 3-benzyl group and the 4-oxo group present in B02 . In head-to-head structural comparison, these functional groups are essential for RAD51 binding; the 3-benzyl group occupies a hydrophobic pocket critical for inhibitor recognition, and the 4-oxo group participates in key hydrogen bonds. The target compound is therefore not a RAD51 inhibitor, which is a crucial differentiation for researchers seeking to avoid confounding DNA repair pathway modulation in their assays while using a compound with the same pyridinyl-ethenyl-quinazoline backbone.

DNA Repair Inhibition Target Selectivity Chemical Probe

Pyridine Nitrogen Positional Isomerism: 3-Pyridyl vs. 2-Pyridyl Influences Metal Chelation and Kinase Binding

The target compound features a pyridin-3-yl group, whereas the isomer 4-(2-(pyridin-2-yl)vinyl)cinnoline (CAS 5387-89-3) places the nitrogen at the 2-position. This positional isomerism critically alters the molecule's ability to coordinate metal ions and engage in bidentate hydrogen bonding. The pyridin-2-yl isomer can form a stable 5-membered chelate ring with transition metals (e.g., Zn²⁺, Cu²⁺) upon binding, a property exploited in fluorescent sensor design but which can lead to non-specific protein binding [1]. In contrast, the pyridin-3-yl moiety of the target compound positions the nitrogen away from the ethenyl bridge, precluding intramolecular chelation and directing intermolecular interactions toward the quinazoline N1 and N3 atoms. This difference is supported by binding data: the 2-pyridyl cinnoline isomer shows sortilin binding affinity (Ki = 210 nM, IC50 = 220 nM), whereas no such affinity has been reported for the 3-pyridyl quinazoline analog, indicating that the nitrogen position influences biological target engagement [2].

Isomer Differentiation Metal Chelation Kinase Selectivity

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Impact on Permeability

The physicochemical profile of the target compound (LogP = 3.20, PSA = 38.67 Ų) positions it favorably within drug-like chemical space. Comparison with the 4-chloro-6,7-dimethoxy analog (CAS 922189-54-6, MW = 327.8, ClogP ~4.1) reveals that the target compound is significantly less lipophilic and has a lower molecular weight . According to Lipinski's Rule of Five and the Pfizer 3/75 rule, the target compound (LogP <5, PSA <75 Ų) is predicted to have superior passive permeability and aqueous solubility compared to the more decorated analog. This is critical for researchers selecting a scaffold for cellular assays, as the dimethoxy analog's higher lipophilicity may lead to increased non-specific protein binding and reduced aqueous solubility, complicating dose-response measurements.

Drug-likeness ADME Prediction Physicochemical Properties

Synthetic Versatility: Unsubstituted 4-Position Enables Divergent Library Synthesis

The target compound is a minimal styrylquinazoline scaffold with an unsubstituted 4-position, which is the primary site for nucleophilic aromatic substitution or cross-coupling reactions. This contrasts with analogs such as 4-chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline, where the 4-position is already occupied by chlorine, limiting subsequent diversification to SNAr displacement . The target compound can be directly functionalized at the 4-position via C-H activation, oxidation, or halogenation, enabling the synthesis of diverse 4-substituted libraries in a single step. Published synthetic routes demonstrate that 2-styrylquinazoline scaffolds can be efficiently converted to 4-amino, 4-thioaryl, or 4-alkoxy derivatives with retention of the styryl configuration, a strategy exploited in the development of ABL and EGFR inhibitors [1]. The target compound thus provides a strategic advantage in library synthesis by offering a single, versatile intermediate rather than a pre-functionalized, scope-limited building block.

Building Block Parallel Synthesis Library Design

Core Heterocycle Identity: Quinazoline vs. Cinnoline Isomerism Dictates Kinase Recognition

The target compound (quinazoline core: N1, N3) and its isomer 4-(2-(pyridin-2-yl)vinyl)cinnoline (cinnoline core: N1, N2) share the same molecular formula (C15H11N3) but differ in the arrangement of nitrogen atoms within the bicyclic core. This difference is not merely formal; quinazolines and cinnolines have distinct recognition patterns by kinase ATP-binding sites. Quinazolines typically bind via the N1 atom as a hydrogen bond acceptor to the hinge region (e.g., Met793 in EGFR), while cinnolines present a different hydrogen-bonding vector that is less complementary to kinase hinge geometry [1]. In class-level assessments, quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) achieve low-nanomolar potency against EGFR, whereas cinnoline-based inhibitors are comparatively rare and generally less potent against the same targets. The target compound's quinazoline core is therefore the preferred scaffold for engaging validated kinase targets.

Bioisosterism Kinase Selectivity Scaffold Comparison

High-Impact Application Scenarios for 2-[2-(Pyridin-3-yl)ethenyl]quinazoline (CAS 100961-94-2)


Minimalist Scaffold for Kinase-Focused Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (233.27 g/mol) and unsubstituted quinazoline core make it an ideal fragment-sized starting point for FBDD campaigns targeting ATP-binding pockets. Unlike larger, pre-functionalized analogs, this minimal scaffold can be soaked into kinase crystals to identify key hinge-binding interactions without steric interference, then iteratively grown at the 4- and 6,7-positions. The pyridin-3-yl nitrogen provides a measurable hydrogen-bonding anchor that can be monitored by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding before library expansion .

Chemical Biology Tool for Profiling Kinase Selectivity Without RAD51 Off-Target Activity

Unlike B02 (CAS 1290541-46-6), which potently inhibits RAD51 (IC50 = 27.4 µM), this compound lacks the 3-benzyl and 4-oxo substituents required for RAD51 binding, ensuring that observed cellular phenotypes in DNA damage response assays are not confounded by homologous recombination inhibition. This selectivity profile makes it a superior negative control or starting scaffold for developing probes targeting kinases involved in cell cycle checkpoints, where RAD51 inhibition would be an unwanted off-target effect .

Universal Intermediate for Parallel Synthesis of 2-Styrylquinazoline Kinase Inhibitor Libraries

The unsubstituted 4-position enables diverse late-stage functionalization: oxidation to the quinazolinone, direct C-H amination, or halogenation followed by Suzuki/SNAr coupling. This divergent synthetic strategy allows a single batch of this compound to serve as the common precursor for dozens of 4-substituted analogs, dramatically reducing synthetic burden and procurement costs compared to purchasing individual pre-functionalized building blocks. This is particularly valuable for groups conducting SAR exploration around the 4-position of 2-styrylquinazolines [1].

Reference Standard for Defining Drug-Like Physicochemical Space in Quinazoline Lead Optimization

With a LogP of 3.20 and PSA of 38.67 Ų, this compound sits near the center of optimal drug-like chemical space for CNS-permeable kinase inhibitors. In lead optimization programs, it serves as a benchmark against which the impact of additional substituents on lipophilicity, solubility, and permeability can be measured. Adding a single chlorine atom or methoxy group predictably increases LogP by approximately 0.5–0.8 units and reduces aqueous solubility, information directly quantifiable through comparative measurements with this reference standard .

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